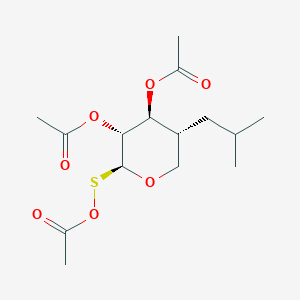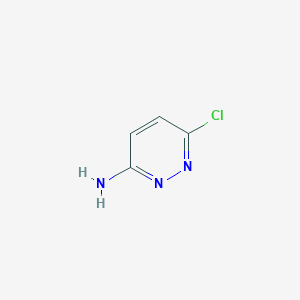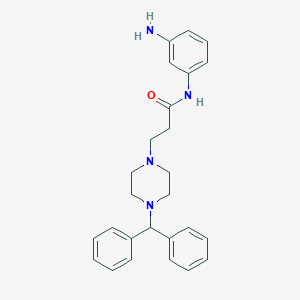
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DPP or D4, and it has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA-A receptors, which are responsible for inhibitory neurotransmission in the central nervous system. This action leads to an increase in the inhibitory effects of GABA, resulting in the anticonvulsant, antinociceptive, and anxiolytic effects of the compound.
Biochemical And Physiological Effects
Studies have shown that 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has biochemical and physiological effects on the central nervous system. It has been found to increase the levels of GABA in the brain, leading to a decrease in anxiety and depression. Additionally, it has been shown to reduce the activity of the amygdala, which is responsible for the emotional response to stress.
Advantages And Limitations For Lab Experiments
The advantages of using 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- in lab experiments include its potent anticonvulsant, antinociceptive, and anxiolytic effects. Additionally, it has been shown to have low toxicity and high selectivity for GABA-A receptors. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research involving 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)-. One potential direction is to investigate its potential as an antidepressant and anxiolytic drug. Additionally, further studies could explore its effect on other neurotransmitter systems and its potential for treating other neurological disorders. Finally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for scientific research.
Conclusion:
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- is a chemical compound that has shown potential for use in various scientific fields. Its anticonvulsant, antinociceptive, and anxiolytic effects make it a promising candidate for further research. While its mechanism of action is not fully understood, it is believed to act as a positive allosteric modulator of GABA-A receptors. Future research could explore its potential as an antidepressant and anxiolytic drug, investigate its effect on other neurotransmitter systems, and develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has been accomplished using different methods. One of the most commonly used methods is the reaction of 4-chlorobenzhydryl chloride with N-(3-aminophenyl)piperazine in the presence of a base. This reaction results in the formation of 1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- as a white solid.
Scientific Research Applications
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- has been extensively studied for its potential applications in different scientific fields. It has been found to have anticonvulsant, antinociceptive, and anxiolytic properties. Additionally, it has been shown to have potential as an antidepressant and anxiolytic drug.
properties
CAS RN |
107314-43-2 |
|---|---|
Product Name |
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- |
Molecular Formula |
C26H30N4O |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-(3-aminophenyl)-3-(4-benzhydrylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C26H30N4O/c27-23-12-7-13-24(20-23)28-25(31)14-15-29-16-18-30(19-17-29)26(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-13,20,26H,14-19,27H2,(H,28,31) |
InChI Key |
ZMDLYGGNQZZZPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC(=C2)N)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC(=C2)N)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
107314-43-2 |
synonyms |
1-Piperazinepropanamide, N-(3-aminophenyl)-4-(diphenylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



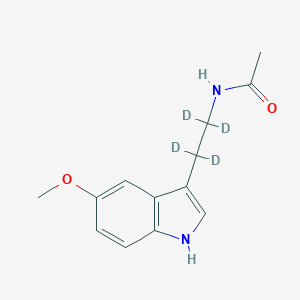
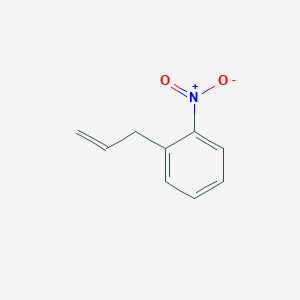
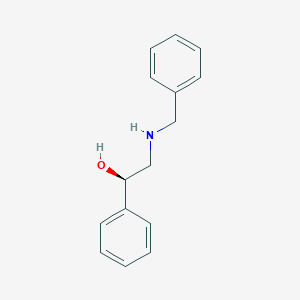
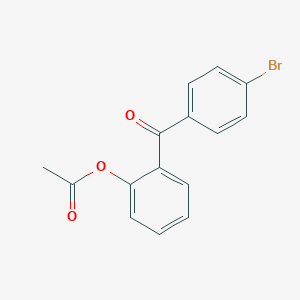
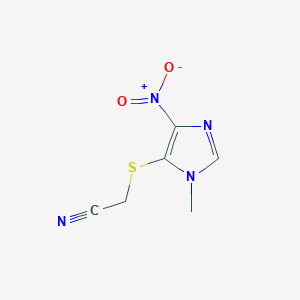
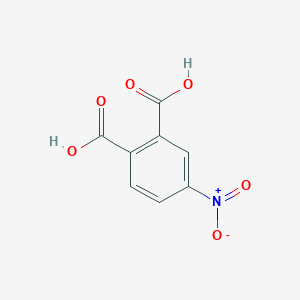

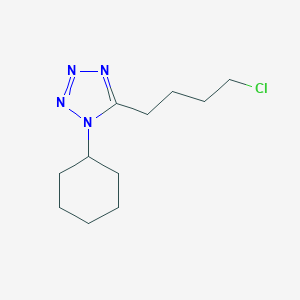
![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)
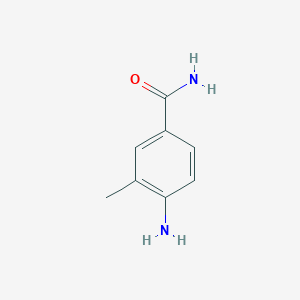
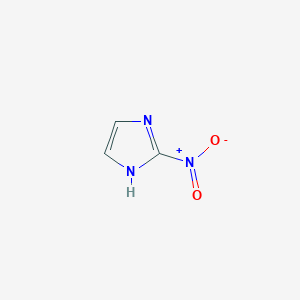
![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)
